Cas no 210750-95-1 (Boc-D-Gln(Trt)-OH)
Boc-D-Gln(Trt)-OH Chemical and Physical Properties
Names and Identifiers
-
- D-Glutamine,N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-
- Boc-D-Gln(trt)-OH
- BOC-D-TRITYL GLUTAMINE
- BOC-N-DELTA-TRITYL-D-GLUTAMINE
- N2-[(1,1-Dimethylethoxy)Carbonyl]-N-(Triphenylmethyl)-D-Glutamine
- N-ALPHA-T-BOC-GAMMA-TRITYL-D-GLUTAMINE
- N-ALPHA-T-BUTOXYCARBONYL-N-GAMMA-TRITYL-D-GLUTAMINE
- AKOS015963210
- CS-15969
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid
- MFCD00153306
- 132388-69-3
- (R)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(tritylamino)pentanoic acid
- D74259
- N2-(tert-Butoxycarbonyl)-N5-trityl-D-glutamine
- AC-8614
- CS-0080762
- 210750-95-1
- (R)-2-((t-Butoxycarbonyl)amino)-5-oxo-5-(tritylamino)pentanoic acid
- Boc-D-Gln(Trt)-OH
-
- MDL: MFCD00153306
- Inchi: 1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m1/s1
- InChI Key: YEXNCDUSVVLUFM-XMMPIXPASA-N
- SMILES: O=C(CC[C@H](C(=O)O)NC(=O)OC(C)(C)C)NC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 488.23100
- Monoisotopic Mass: 488.231
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 36
- Rotatable Bond Count: 13
- Complexity: 683
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105A^2
- XLogP3: 4.8
Experimental Properties
- Density: 1.188±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (1.6E-3 g/L) (25 ºC),
- PSA: 104.73000
- LogP: 5.63460
Boc-D-Gln(Trt)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM195592-25g |
N2-(tert-butoxycarbonyl)-N5-trityl-D-glutamine |
210750-95-1 | 95% | 25g |
$463 | 2021-06-09 | |
| TRC | B391723-50mg |
Boc-D-Gln(Trt)-OH |
210750-95-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B391723-100mg |
Boc-D-Gln(Trt)-OH |
210750-95-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B391723-500mg |
Boc-D-Gln(Trt)-OH |
210750-95-1 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM195592-25g |
N2-(tert-butoxycarbonyl)-N5-trityl-D-glutamine |
210750-95-1 | 95% | 25g |
$463 | 2023-02-18 | |
| Aaron | AR00BDM4-1g |
BOC-D-GLN(TRT)-OH |
210750-95-1 | 97% | 1g |
$61.00 | 2025-02-10 | |
| A2B Chem LLC | AF29760-250mg |
Boc-D-Gln(Trt)-OH |
210750-95-1 | 93% | 250mg |
$76.00 | 2024-04-20 | |
| A2B Chem LLC | AF29760-1g |
Boc-D-Gln(Trt)-OH |
210750-95-1 | 93% | 1g |
$127.00 | 2024-04-20 | |
| AAPPTec | ABQ210-5g |
Boc-D-Gln(Trt)-OH |
210750-95-1 | 5g |
$120.00 | 2024-07-20 | ||
| AAPPTec | ABQ210-25g |
Boc-D-Gln(Trt)-OH |
210750-95-1 | 25g |
$480.00 | 2024-07-20 |
Boc-D-Gln(Trt)-OH Related Literature
-
Michael C. Pirrung,Fa Zhang,Sudhakar Ambadi,Y. Gangadhara Rao Org. Biomol. Chem. 2016 14 8367
Additional information on Boc-D-Gln(Trt)-OH
Boc-D-Gln(Trt)-OH (CAS No. 210750-95-1): A Comprehensive Guide to Its Properties and Applications
Boc-D-Gln(Trt)-OH (CAS No. 210750-95-1) is a specialized amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound, featuring a Boc (tert-butoxycarbonyl) protecting group and a Trt (trityl) side-chain protection, is essential for researchers working on peptide-based drug development and bioconjugation. Its unique structure makes it particularly valuable in solid-phase peptide synthesis (SPPS), where protecting groups play a crucial role in controlling reaction specificity.
The growing interest in Boc-D-Gln(Trt)-OH stems from its applications in developing therapeutic peptides, which are gaining traction due to their high specificity and lower toxicity compared to small-molecule drugs. Recent advancements in peptide therapeutics for metabolic disorders, oncology, and neurological conditions have increased demand for high-quality protected amino acids like Boc-D-Gln(Trt)-OH. Researchers frequently search for information about its solubility, storage conditions, and coupling efficiency in peptide chains, reflecting the practical concerns in laboratory applications.
From a chemical perspective, Boc-D-Gln(Trt)-OH demonstrates excellent stability under standard laboratory conditions, though it requires protection from moisture. The Boc group can be removed under mildly acidic conditions, while the Trt protection on the glutamine side chain offers orthogonal deprotection possibilities. This characteristic makes it particularly useful in complex peptide synthesis where selective deprotection is required. Current research trends show increasing interest in its use for creating peptide-drug conjugates and targeted delivery systems, especially in cancer therapy applications.
The market for Boc-protected amino acids like Boc-D-Gln(Trt)-OH has expanded significantly with the rise of biopharmaceutical research. Manufacturers are focusing on improving purity levels (>98%) to meet the stringent requirements of GMP peptide synthesis. Analytical techniques such as HPLC and mass spectrometry are routinely employed to verify the quality of this compound, addressing researchers' concerns about batch-to-batch consistency and impurity profiles.
In practical applications, Boc-D-Gln(Trt)-OH is often used alongside other N-protected amino acids to build complex peptide sequences. Its incorporation into peptide chains requires careful consideration of coupling reagents and reaction conditions to prevent racemization. Recent innovations in green chemistry approaches have led to improved synthetic protocols that reduce solvent waste while maintaining high yields, responding to the growing demand for sustainable peptide synthesis methods.
Quality control remains paramount when working with Boc-D-Gln(Trt)-OH, as even minor impurities can affect the outcome of sensitive peptide assembly processes. Researchers frequently test questions about proper storage temperature (-20°C recommended), shelf life (typically 24 months when stored properly), and handling precautions (use in well-ventilated areas). These practical considerations reflect the compound's importance in producing research-grade peptides and pharmaceutical intermediates.
Looking forward, the applications of Boc-D-Gln(Trt)-OH are expected to grow in emerging fields like peptide vaccines and diagnostic reagents. The compound's versatility in side-chain protection chemistry makes it valuable for developing novel bioconjugates with improved stability and bioavailability. As peptide therapeutics continue to gain FDA approvals, the demand for high-quality protected amino acid building blocks will likely increase, positioning Boc-D-Gln(Trt)-OH as an important tool in modern drug discovery pipelines.
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